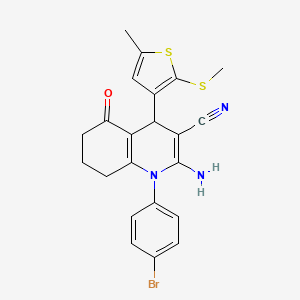![molecular formula C13H9BrClN3 B12046523 7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)
7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a 4-bromobenzyl group at the 7-position and a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the 4-bromobenzyl group, making it less bulky and potentially less selective in its interactions.
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the bromine atom, which may affect its reactivity and binding properties
Uniqueness
7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the 4-bromobenzyl and chlorine substituents, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications .
特性
分子式 |
C13H9BrClN3 |
|---|---|
分子量 |
322.59 g/mol |
IUPAC名 |
7-[(4-bromophenyl)methyl]-4-chloropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9BrClN3/c14-10-3-1-9(2-4-10)7-18-6-5-11-12(15)16-8-17-13(11)18/h1-6,8H,7H2 |
InChIキー |
YGJVSWBRTGFRNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


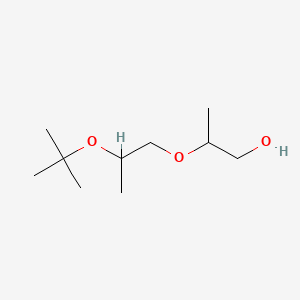

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)
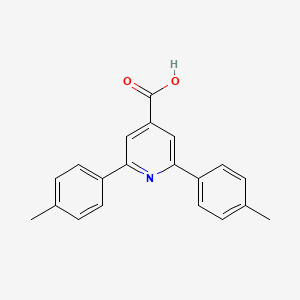
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
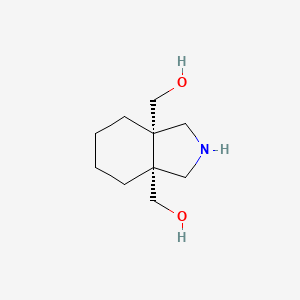
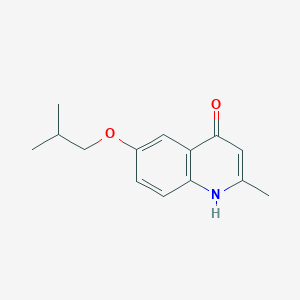
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)
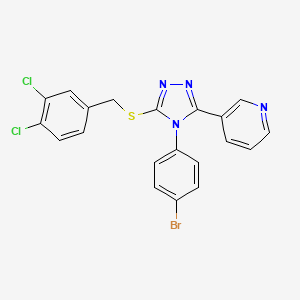


![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
